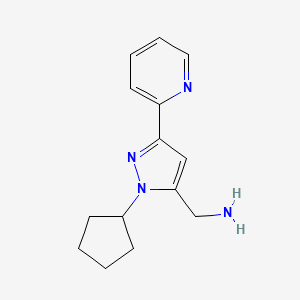(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
CAS No.: 2098127-39-8
Cat. No.: VC3100889
Molecular Formula: C14H18N4
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098127-39-8 |
|---|---|
| Molecular Formula | C14H18N4 |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | (2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2 |
| Standard InChI Key | DHHMIXJJFHCXFS-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN |
| Canonical SMILES | C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN |
Introduction
Chemical Structure and Properties
(1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine consists of a central pyrazole ring substituted with three key functional groups: a cyclopentyl ring attached to the N1 position, a pyridin-2-yl group at position 3, and a methanamine group at position 5. This arrangement creates a molecule with multiple interaction points for potential biological targets.
The compound has the following key physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 2098127-39-8 |
| Molecular Formula | C₁₄H₁₈N₄ |
| Molecular Weight | 242.32 g/mol |
| SMILES Notation | NCc1cc(-c2ccccn2)nn1C1CCCC1 |
The structure features a pyrazole core, which contributes to its stability and potential for hydrogen bonding interactions. The cyclopentyl group adds lipophilicity, while the pyridin-2-yl substituent introduces potential for additional hydrogen bonding and metal coordination. The primary amine functional group (methanamine) provides a site for further chemical modifications and potential interactions with biological targets .
Physical Properties
Although specific experimental data on physical properties is limited in the search results, we can reasonably infer several characteristics based on its structure and similar compounds:
-
Physical State: Likely a crystalline solid at room temperature
-
Solubility: Probably soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and dichloromethane; limited solubility in water
-
Stability: Expected to be stable under normal conditions but may be sensitive to oxidation and hydrolysis
Synthetic Approaches
The synthesis of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multiple steps, leveraging established methods for pyrazole ring formation and subsequent functionalization. Based on information about related compounds, several synthetic routes can be proposed.
General Synthetic Strategy
A common approach to synthesizing substituted pyrazoles involves the condensation of hydrazines with β-dicarbonyl compounds, followed by functionalization of the resulting pyrazole scaffold. For (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, the synthesis may proceed through the following key steps:
-
Formation of a cyclopentyl-substituted hydrazine intermediate
-
Condensation with an appropriate dicarbonyl compound containing the pyridin-2-yl moiety
-
Functionalization of the pyrazole ring to introduce the methanamine group
The synthesis of related compounds often involves the reaction of substituted pyrazoles with amines or benzyl derivatives, controlled temperatures, and purification steps like recrystallization or chromatography .
Alternative Synthetic Pathways
Structural Characterization
Structural characterization of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can be achieved through various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the structure. For similar pyrazole derivatives, the following spectral features would be expected:
-
¹H NMR would show characteristic signals for the cyclopentyl protons (typically between δ 1.5-2.5 ppm), the pyrazole C4 proton (around δ 6.0-6.5 ppm), the pyridine protons (between δ 7.0-8.5 ppm), and the methanamine protons (around δ 3.8-4.2 ppm for CH₂ and δ 1.5-2.0 ppm for NH₂)
-
¹³C NMR would display signals for the pyrazole carbons, particularly the C3 and C5 positions, as well as the cyclopentyl, pyridinyl, and methanamine carbons
-
Mass spectrometry would show a molecular ion peak at m/z 242, corresponding to the molecular weight of the compound
Biological Activity and Applications
Structure-Activity Relationships
Examining structurally similar compounds provides insights into potential structure-activity relationships:
The cyclopentyl group at the N1 position likely contributes to the compound's lipophilicity, potentially enhancing membrane permeability. The pyridin-2-yl substituent at position 3 provides additional hydrogen bonding capabilities and may facilitate interactions with specific biological targets. The methanamine group at position 5 offers a positively charged center at physiological pH, which could be crucial for binding to negatively charged pockets in target proteins .
Chemical Reactivity
The reactivity of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is determined by its functional groups:
-
The primary amine group can participate in various reactions, including:
-
Nucleophilic substitution reactions
-
Condensation with carbonyl compounds
-
Acylation and alkylation
-
Formation of Schiff bases
-
-
The pyrazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to its electron-deficient nature.
-
The pyridine nitrogen can act as a Lewis base, participating in coordination with metals or protonation.
This reactivity profile makes the compound versatile for further chemical modifications, potentially leading to a wide range of derivatives with tuned properties.
Analytical Methods and Identification
For identification and purity assessment of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, several analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Thin-Layer Chromatography (TLC) for reaction monitoring
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural confirmation
-
Infrared Spectroscopy (IR) for functional group identification
These methods collectively provide a comprehensive characterization of the compound, ensuring its identity and purity for research applications .
Current Research Status and Future Directions
Current research on (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine appears to be focused on its synthesis and potential applications in medicinal chemistry. The compound represents an interesting scaffold that combines several pharmacologically relevant structural features.
Future research directions may include:
-
Optimization of synthetic routes to improve yield and purity
-
Comprehensive evaluation of biological activities across multiple therapeutic areas
-
Development of structure-activity relationships through the synthesis and testing of structural analogs
-
Investigation of potential applications in drug discovery programs targeting specific diseases
Given the versatility of pyrazole derivatives in medicinal chemistry, (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine holds promise as a lead compound for further development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume